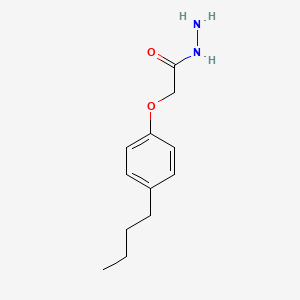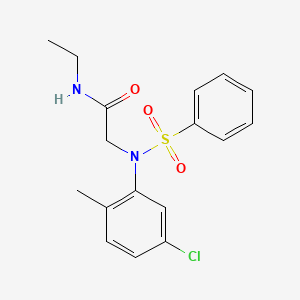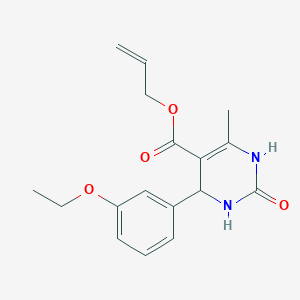![molecular formula C15H14N8O3 B5084159 1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione, commonly known as TMTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMTD is a purine derivative that has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of TMTD is not fully understood. However, it has been shown to act as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This results in an increase in the levels of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior. TMTD has also been shown to inhibit the activity of various enzymes involved in the purine metabolism pathway, leading to a decrease in the levels of purine metabolites.
Biochemical and Physiological Effects:
TMTD has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity, anti-inflammatory activity, and antiviral activity. TMTD has also been shown to have a protective effect on the liver and to improve cognitive function. In addition, TMTD has been shown to increase the levels of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
TMTD has several advantages for use in lab experiments. It is a highly pure compound that is easy to synthesize. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of TMTD in lab experiments. It has been shown to have toxic effects on the liver at high doses, and its mechanism of action is not fully understood. In addition, TMTD has been shown to have a short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on TMTD. One area of research is the development of new synthesis methods for TMTD that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of TMTD, in order to better understand its biochemical and physiological effects. Additionally, there is a need for further research on the potential applications of TMTD in the treatment of various diseases, including cancer and viral infections. Finally, there is a need for research on the potential side effects of TMTD, in order to better understand its safety profile.
合成方法
TMTD can be synthesized using various methods, including the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)phenol in the presence of a base. The reaction yields TMTD as a white crystalline solid with a high purity. Other methods of synthesis include the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)benzaldehyde in the presence of a base and the reaction of 1,3,7-trimethylxanthine with 4-(1H-tetrazol-1-yl)benzyl alcohol in the presence of a base.
科学研究应用
TMTD has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, anti-inflammatory activity, and antiviral activity. TMTD has also been shown to have a protective effect on the liver and to improve cognitive function. In addition, TMTD has been used as a tool in the study of various biochemical pathways, including the purine metabolism pathway and the adenosine receptor pathway.
属性
IUPAC Name |
1,3,7-trimethyl-8-[4-(tetrazol-1-yl)phenoxy]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O3/c1-20-11-12(21(2)15(25)22(3)13(11)24)17-14(20)26-10-6-4-9(5-7-10)23-8-16-18-19-23/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTSAOGFNQOPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)N4C=NN=N4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)

![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)



![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)